molecular formula C83H138N2O33 B13395381 Dibenzyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]tridec-4-enedioate

Dibenzyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]tridec-4-enedioate

Cat. No.: B13395381
M. Wt: 1692.0 g/mol
InChI Key: ANZPMUQTSYJXOF-UHFFFAOYSA-N
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Description

The compound Dibenzyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]tridec-4-enedioate is a highly functionalized molecule characterized by:

  • A tridec-4-enedioate core.
  • Dibenzyl ester groups for enhanced lipophilicity and controlled release properties.
  • A polyethylene glycol (PEG)-like chain comprising 24 ethoxy units, conferring hydrophilicity.
  • A terminal 3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy group, which may act as a reactive handle for conjugation or hydrolysis.

Properties

Molecular Formula

C83H138N2O33

Molecular Weight

1692.0 g/mol

IUPAC Name

dibenzyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]tridec-4-enedioate

InChI

InChI=1S/C83H138N2O33/c86-78-21-22-79(87)85(78)118-81(89)23-25-92-27-29-94-31-33-96-35-37-98-39-41-100-43-45-102-47-49-104-51-53-106-55-57-108-59-61-110-63-65-112-67-69-114-71-72-115-70-68-113-66-64-111-62-60-109-58-56-107-54-52-105-50-48-103-46-44-101-42-40-99-38-36-97-34-32-95-30-28-93-26-24-84-82(90)77(83(91)117-74-76-17-11-8-12-18-76)19-13-5-3-1-2-4-6-14-20-80(88)116-73-75-15-9-7-10-16-75/h5,7-13,15-18,77H,1-4,6,14,19-74H2,(H,84,90)

InChI Key

ANZPMUQTSYJXOF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C(CC=CCCCCCCCC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dibenzyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]tridec-4-enedioate involves multiple steps. The initial step typically includes the preparation of the dioxopyrrolidinyl group, followed by the sequential addition of ethoxy groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems can help in maintaining the precise conditions required for the synthesis. Quality control measures are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Dibenzyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]tridec-4-enedioate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions can vary, but they often require controlled temperatures and pH levels to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of carboxylic acids, while reduction reactions could yield alcohols.

Scientific Research Applications

Chemistry: In chemistry, Dibenzyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]tridec-4-enedioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of compounds with specific properties and functions.

Biology: In biology, this compound is studied for its potential interactions with biological molecules. Researchers investigate its binding affinity to proteins and its effects on cellular processes.

Medicine: In medicine, Dibenzyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]tridec-4-enedioate is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In industry, this compound is used in the production of specialized materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of Dibenzyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]tridec-4-enedioate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs

(i) Dibenzyl Linear Aliphatic Dicarboxylates
  • Example : Dibenzyl dodecanedioate (from ).
  • Key Features :
    • Simpler aliphatic chains (e.g., dodecanedioate) without PEGylation or reactive termini.
    • Used as dispersion stabilizers in metal oxide film compositions due to their amphiphilic nature .
  • Comparison :
    • The target compound’s PEG chain enhances water solubility, whereas linear aliphatic analogs are less hydrophilic.
    • The dioxopyrrolidinyl group in the target compound introduces reactivity absent in simpler dibenzyl esters.
(ii) Diethyl 8-Cyano-7-(4-Nitrophenyl) Heterocyclic Derivatives ()
  • Example: Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate.
  • Key Features: Heterocyclic cores with nitro and cyano substituents. Ethyl ester groups instead of benzyl esters.
  • Comparison :
    • Ethyl esters offer lower steric hindrance but reduced stability compared to benzyl esters.
    • The target compound’s PEG chain provides superior aqueous compatibility, whereas heterocyclic analogs are tailored for solid-state applications (e.g., crystallinity) .
(iii) Polyethylene Glycol (PEG) Derivatives
  • Example : 1-Methoxy-PEG-24 ().
  • Key Features :
    • Long ethoxy chains but lack ester or reactive termini.
    • Commonly used as solubilizing agents in pharmaceuticals.
  • Comparison :
    • The target compound integrates PEG with ester functionalities, enabling dual roles (solubility + controlled release).
    • The dioxopyrrolidinyl group differentiates it from inert PEG derivatives .

Functional Properties

Property Target Compound Dibenzyl Dodecanedioate Diethyl Heterocyclic Ester
Molecular Weight ~2,500–3,000 (estimated) Unspecified 550–600
Solubility Amphiphilic (PEG + benzyl esters) Lipophilic Low (crystalline solid)
Reactivity High (dioxopyrrolidinyl group) Low Moderate (nitro/cyano groups)
Applications Drug delivery, nanotechnology Dispersion stabilizers Catalysis, materials science

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